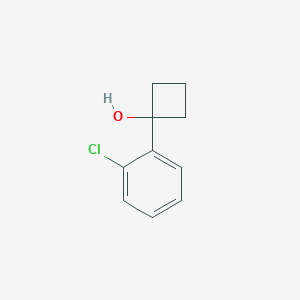

1-(2-Chlorophenyl)cyclobutan-1-ol

説明

Significance of Cyclobutanol (B46151) Architectures in Chemical Research

Cyclobutanol, a four-membered cycloalkanol with the chemical formula C₄H₈O, and its derivatives are valuable reagents in synthetic chemistry. wikipedia.orggeorganics.sk The inherent ring strain of the cyclobutane (B1203170) ring, with C-C-C bond angles of approximately 90 degrees instead of the ideal 109.5 degrees, imparts unique reactivity to these molecules. This strain makes them susceptible to ring-opening and rearrangement reactions, providing access to a diverse array of other cyclic and acyclic structures. georganics.sk

The cyclobutane motif is a key structural feature in a variety of bioactive natural products, including terpenes, alkaloids, and steroids. acs.org Consequently, the development of synthetic strategies for constructing and functionalizing cyclobutane rings has been an area of intense research. acs.orgrsc.org Cyclobutanol derivatives, in particular, serve as versatile intermediates. The hydroxyl group can be easily converted to other functional groups, and the ring can be manipulated to create more complex molecular frameworks. For instance, 1-arylsubstituted cyclobutanols can undergo silver-catalyzed ring-opening to form γ-fluorinated ketones or 1-tetralones. georganics.sk

Furthermore, the rigid, three-dimensional scaffold of the cyclobutane ring is increasingly recognized as a valuable feature in medicinal chemistry. It can act as a bioisostere for aromatic rings, offering a way to "escape flatland" and explore new chemical space in drug design. nih.gov The preparation of borylated cyclobutanols, which can be further elaborated through various coupling reactions, highlights the ongoing efforts to create versatile cyclobutane-based building blocks for the synthesis of novel compounds. nih.gov

Overview of the (2-Chlorophenyl)cyclobutanol Motif and its Research Context

The (2-Chlorophenyl)cyclobutanol motif, exemplified by 1-(2-chlorophenyl)cyclobutan-1-ol, combines the unique properties of the cyclobutanol ring with the electronic and steric influences of a 2-chlorophenyl substituent. The presence of the chlorine atom on the phenyl ring can modulate the reactivity of the molecule and influence its interactions with biological targets.

Research into compounds containing this motif is often driven by their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals. For example, the structural similarity of these compounds to known pharmacophores has prompted investigations into their potential therapeutic applications.

The synthesis of this compound itself can be achieved through various methods, including the reaction of 2-chlorobenzoyl halides with ethylenically unsaturated compounds to form a cyclobutanone (B123998), which is then reduced to the corresponding cyclobutanol. Another approach involves the Grignard reaction of 2-chlorophenylmagnesium bromide with cyclobutanone. researchgate.netscispace.comias.ac.in

Detailed research findings on this compound and related compounds are crucial for understanding their chemical behavior and potential applications. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for structural confirmation.

| Property | Value |

| IUPAC Name | 1-(2-chlorophenyl)cyclobutanol |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| Physical Form | Liquid |

| InChI Key | ZKSOQJLNLAFEDR-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

The study of this compound and its derivatives is situated within the broader context of developing new synthetic methodologies and creating novel molecular entities with potential applications in materials science and medicinal chemistry. The unique combination of a strained ring system and a substituted aromatic group makes this class of compounds a rich area for further exploration in organic synthesis.

Structure

2D Structure

特性

IUPAC Name |

1-(2-chlorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSOQJLNLAFEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1511366-61-2 | |

| Record name | 1-(2-chlorophenyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Chlorophenyl Cyclobutan 1 Ol and Analogues

Stereoselective Synthesis and Chiral Resolution Techniques for Cyclobutanols

Control of Stereochemistry at the Quaternary Carbon Center

The construction of the quaternary stereocenter in 1-(2-chlorophenyl)cyclobutan-1-ol and its analogues is a significant synthetic challenge. The inherent ring strain of the cyclobutane (B1203170) core influences its conformation, which in turn affects the stereochemical outcome of reactions. The cyclobutane ring is not planar but exists in puckered conformations to alleviate torsional strain. This conformational flexibility can make stereocontrol difficult.

Several methods have been explored to control the stereochemistry during the formation of multi-substituted cyclobutanes. These include [2+2] cycloadditions, radical cyclizations, and ring contraction reactions. acs.orgnih.govntu.ac.uk For instance, the stereospecific synthesis of cyclobutanes from pyrrolidines through a 1,4-biradical intermediate has been reported to proceed with excellent stereocontrol. acs.orgnih.gov This method allows for the creation of multiple contiguous stereocenters, including quaternary ones. acs.orgnih.gov

Another approach involves the C–H functionalization of cyclobutane precursors. By using a directing group, it is possible to achieve stereoselective arylation of methylene (B1212753) C–H bonds, leading to the formation of highly substituted cyclobutanes with defined stereochemistry. acs.org For example, the use of an aminoquinoline directing group has enabled the bis-arylation of a cyclobutane, yielding a single diastereomer in high yield. acs.org

The table below summarizes various synthetic strategies for constructing substituted cyclobutanes with controlled stereochemistry.

| Method | Key Features | Stereocontrol | Reference(s) |

| Pyrrolidine Ring Contraction | Formation of a 1,4-biradical intermediate. | Excellent stereospecificity. | acs.orgnih.gov |

| C–H Arylation | Use of a directing group to guide the reaction. | High diastereoselectivity. | acs.org |

| [2+2] Photocycloaddition | Light-induced cycloaddition of alkenes. | Can be influenced by chiral templates. | mdpi.com |

| Asymmetric Transfer Hydrogenation | Reduction of cyclobutenediones using a chiral catalyst. | High regio-, diastereo-, and enantioselectivity. | acs.org |

Enantioselective Approaches

Achieving enantioselectivity in the synthesis of this compound analogues is crucial for applications where a specific stereoisomer is required. Several enantioselective methods for the synthesis of chiral cyclobutanes have been developed.

One notable strategy is the asymmetric transfer hydrogenation of cyclobutenediones. This method can selectively produce various four-membered ring products, including cyclobutenones, cyclobutanediols, and cyclobutenols, with high yields and excellent stereoselectivities. acs.org The use of a chiral catalyst is key to inducing enantioselectivity in these transformations. acs.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclobutanes. For example, chiral primary amines have been used to catalyze the [2+2] cycloaddition of unactivated alkenes, affording nitrocyclobutanes with complete diastereo- and enantiomeric control. mdpi.com Similarly, the enantioselective construction of chiral quaternary stereocenters in spirocyclic diketones has been achieved using cinchona alkaloid catalysts. mdpi.com

Enzymatic resolutions are another effective approach. For example, porcine pancreatic lipase (B570770) (PPL) has been used for the kinetic resolution of cyclobutane diols and diacetates, providing access to enantiomerically enriched building blocks. mdpi.com

The following table highlights different enantioselective approaches for the synthesis of chiral cyclobutane derivatives.

| Approach | Catalyst/Reagent | Products | Enantioselectivity | Reference(s) |

| Asymmetric Transfer Hydrogenation | Chiral catalyst (e.g., with SO2 group) and LiCl | Cyclobutenones, cyclobutanediols, cyclobutenols | High ee | acs.org |

| Organocatalytic [2+2] Cycloaddition | Chiral primary amines (e.g., from cinchona alkaloids) | Nitrocyclobutanes, spirocyclic dienones | High ee | mdpi.com |

| Enzymatic Resolution | Porcine Pancreatic Lipase (PPL) | Enantiomerically enriched cyclobutane diols and esters | High ee | mdpi.com |

Functional Group Interconversions on Pre-formed Cyclobutane Scaffolds

Once the 1-(2-chlorophenyl)cyclobutane core is assembled, subsequent modifications of the functional groups can provide access to a wider range of analogues.

Transformations Involving the Hydroxyl Group

The hydroxyl group in this compound is a versatile handle for further functionalization. It can be a precursor for other functional groups or participate in ring-expansion reactions.

Oxidation of the hydroxyl group provides a straightforward route to the corresponding cyclobutanone (B123998). wikipedia.org Conversely, the reduction of a cyclobutanone can yield the cyclobutanol (B46151). wikipedia.org The hydroxyl group can also be involved in acid-catalyzed ring expansion reactions, leading to the formation of larger ring systems like cyclopentanones. capes.gov.br For instance, vinylcyclobutanols can undergo ring expansion to form spirocyclic cyclopentanones. capes.gov.br

Furthermore, the hydroxyl group can be converted into other functionalities. For example, treatment of a cyclobutanol with sulfur tetrafluoride can convert a carboxylic acid group on the cyclobutane ring to a trifluoromethyl group, a transformation that can be applied to analogues of this compound. acs.org

Modifications of the Chlorophenyl Moiety

The chlorophenyl group of this compound can also be modified to introduce further structural diversity. The chlorine atom can be replaced through various cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling reactions can be used to introduce new aryl or heteroaryl groups at the position of the chlorine atom. mdpi.comresearchgate.net However, unexpected side reactions, such as spontaneous cycloadditions, can sometimes occur under these conditions. mdpi.comresearchgate.net

The electronic properties of the phenyl ring can be altered by introducing different substituents. For instance, the introduction of an acetylene (B1199291) moiety via a Sonogashira coupling can serve as a precursor for further transformations, such as Eglinton coupling reactions. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 2 Chlorophenyl Cyclobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-(2-chlorophenyl)cyclobutan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

1D NMR Techniques (¹H, ¹³C) for Core Structure Characterization

The core structure of this compound can be effectively characterized using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. These techniques provide information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The aromatic protons on the 2-chlorophenyl group typically appear as a complex multiplet in the downfield region (around 7.0-7.5 ppm). The protons of the cyclobutane (B1203170) ring will show complex splitting patterns in the aliphatic region (around 1.5-2.8 ppm) due to their rigid and puckered nature. The hydroxyl (-OH) proton will appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The spectrum for this compound would be expected to show 10 distinct signals, corresponding to its 10 carbon atoms, assuming the molecule is asymmetric. The quaternary carbon attached to the hydroxyl and phenyl groups (C1) would appear significantly downfield. The carbons of the 2-chlorophenyl ring will resonate in the aromatic region (~127-145 ppm), while the cyclobutane carbons will be found in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 (Quaternary) | - | ~75-85 | Shielded by hydroxyl group, deshielded by aromatic ring. |

| C2/C4 (Cyclobutane CH₂) | ~2.2-2.8 (m) | ~30-40 | Protons adjacent to the substituted carbon. |

| C3 (Cyclobutane CH₂) | ~1.7-2.1 (m) | ~15-20 | Proton furthest from the substituents. |

| C1' (Aromatic C-Cl) | - | ~132-135 | Carbon bearing the chlorine substituent. |

| C2' (Aromatic C-C1) | - | ~142-145 | Quaternary carbon attached to the cyclobutanol (B46151) moiety. |

| C3'/C4'/C5'/C6' (Aromatic C-H) | ~7.0-7.5 (m) | ~127-131 | Multiple overlapping signals for the aromatic protons. |

| OH | Variable (br s) | - | Chemical shift is concentration and solvent dependent. |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and elucidate the complete bonding network and stereochemistry, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the different sets of methylene (B1212753) protons within the cyclobutane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This experiment would be used to definitively assign the ¹H signals of the cyclobutane ring to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is vital for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal through-space interactions between the protons of the cyclobutane ring and the aromatic protons, providing insight into the preferred orientation of the 2-chlorophenyl group relative to the four-membered ring.

Advanced NMR for Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.comic.ac.uk The four carbon atoms are not in the same plane; one carbon atom is typically out of the plane formed by the other three. dalalinstitute.com This puckering creates two distinct positions for substituents: axial and equatorial.

In this compound, the bulky 2-chlorophenyl group at the C1 position significantly influences the ring's conformational equilibrium. The ring undergoes a rapid puckering motion at room temperature. Advanced NMR techniques, such as variable temperature (VT) NMR, can be used to study this dynamic process. By lowering the temperature, it may be possible to "freeze out" individual conformers, allowing for the determination of the energy barrier for ring inversion and the relative populations of the axial and equatorial conformers of the substituent. researchgate.netacs.org The analysis of vicinal and long-range proton-proton coupling constants (³JHH and ⁴JHH) can also provide quantitative information about the puckering angle of the cyclobutane ring. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, HRMS is used to confirm its molecular formula of C₁₀H₁₁ClO.

Table 2: Molecular Formula and Exact Mass of this compound

| Attribute | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClO | sigmaaldrich.comuni.lu |

| Monoisotopic Mass (Predicted) | 182.04984 Da | uni.lu |

An experimental HRMS measurement matching this predicted mass to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Mechanisms

The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on the ionization method used.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal fragmentation. For this compound, the ESI mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at m/z 183.05712. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 205.03906), may also be observed. uni.lu A key fragment often seen with alcohols in ESI is the loss of water, which would result in an [M+H-H₂O]⁺ ion at m/z 165.04710. uni.lu

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and characteristic fragmentation. The molecular ion peak ([M]⁺˙) at m/z 182 may be observed, but its intensity could be low due to the instability of the tertiary alcohol. libretexts.org The presence of chlorine would be indicated by a characteristic M+2 peak (at m/z 184) with an intensity of about one-third that of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org

Key fragmentation pathways under EI would include:

Dehydration: Loss of a neutral water molecule (H₂O, 18 Da) to give a fragment ion at m/z 164. This is a very common pathway for alcohols. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon. This could involve the loss of an ethyl radical (•C₂H₅, 29 Da) from the ring, leading to a fragment at m/z 153.

Cyclobutane Ring Cleavage: Strained cyclobutane rings readily fragment via cleavage into two ethylene (B1197577) molecules. A characteristic fragmentation would be the loss of ethene (C₂H₄, 28 Da), resulting in an ion at m/z 154. docbrown.info

Aromatic Ion Formation: Cleavage of the bond between the cyclobutane ring and the phenyl ring can lead to the formation of the chlorophenyl cation or related fragments, such as an ion at m/z 111 ([C₆H₄Cl]⁺).

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 182/184 | [C₁₀H₁₁ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 164/166 | [C₁₀H₉Cl]⁺˙ | Loss of H₂O (Dehydration) |

| 154/156 | [C₈H₇ClO]⁺˙ | Loss of C₂H₄ (Ethene) |

| 139/141 | [C₈H₈Cl]⁺ | Loss of C₂H₃O (Acetaldehyde radical) |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight: 182.65 g/mol ), the protonated molecule [M+H]⁺ would be the precursor ion for MS/MS analysis.

The fragmentation of this compound is expected to follow pathways characteristic of alcohols and cyclic compounds. Key fragmentation mechanisms would likely include:

Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (H₂O, 18 Da) from the protonated molecular ion. libretexts.org This would result in a prominent fragment ion at m/z 165.04710. dtic.mil

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group is a characteristic fragmentation for alcohols. libretexts.orgresearchgate.net For this compound, this could involve the fragmentation of the cyclobutane ring.

Ring Opening and Fragmentation: The strained cyclobutane ring can undergo ring-opening upon ionization, leading to a variety of linear fragment ions. The fragmentation of cyclobutane itself prominently features the loss of ethene (C₂H₄). docbrown.info

Chlorophenyl Group Fragmentation: The 2-chlorophenyl group can also fragment, potentially leading to the loss of a chlorine radical or other characteristic aromatic fragments.

A predicted fragmentation pattern based on these principles is presented in the table below.

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 165.04710 | [M+H-H₂O]⁺ | Loss of water from the hydroxyl group. dtic.mil |

| 139 | [C₉H₈Cl]⁺ | Loss of the hydroxyl group and subsequent rearrangement. |

| 111 | [C₆H₄Cl]⁺ | Cleavage of the bond between the cyclobutane ring and the phenyl group. |

| 77 | [C₆H₅]⁺ | Loss of chlorine from the chlorophenyl fragment. |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclobutane ring. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, chlorophenyl, and cyclobutane moieties.

Based on the analysis of similar compounds, the following vibrational modes are anticipated:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3600-3200 | O-H stretching | Hydroxyl group (alcohol) |

| ~3080-3010 | C-H stretching | Aromatic (phenyl) ring |

| ~2980-2850 | C-H stretching | Aliphatic (cyclobutane) ring docbrown.info |

| ~1600-1450 | C=C stretching | Aromatic (phenyl) ring |

| ~1450 | CH₂ scissoring | Cyclobutane ring docbrown.info |

| ~1260 | C-O stretching | Tertiary alcohol |

| ~750 | C-Cl stretching | Chlorophenyl group |

The broadness of the O-H stretching band can indicate the extent of hydrogen bonding in the sample. The precise positions of the C-H stretching and bending vibrations of the cyclobutane ring can provide insights into the ring's conformation. dtic.mil

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and crystal packing. While a specific crystal structure for this compound has not been reported in the searched literature, we can infer expected structural features based on related compounds.

The central cyclobutane ring is known to be puckered, not planar, to relieve ring strain. The presence of a bulky 2-chlorophenyl substituent at a quaternary carbon would significantly influence this puckering. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl group, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

A hypothetical table of crystallographic data is presented below, based on typical values for similar organic molecules.

| Crystallographic Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2500 |

| Z | 4 or 8 |

Computational and Theoretical Chemistry Studies of 1 2 Chlorophenyl Cyclobutan 1 Ol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. researchgate.net For 1-(2-chlorophenyl)cyclobutan-1-ol, DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement and to probe its electronic properties. researchgate.net

DFT calculations provide precise predictions of the geometric parameters of this compound. These calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For analogous molecules, a high degree of correlation between DFT-calculated and experimental bond lengths and angles has been demonstrated. nih.govmdpi.com

Below is a representative table of predicted bond lengths and angles for a molecule with similar structural motifs, illustrating the type of data generated through DFT optimization.

| Parameter | Predicted Value (DFT/B3LYP/6-31G+(d,p)) |

| Bond Lengths (Å) | |

| C-Cl | 1.75 |

| C-O | 1.43 |

| C-C (Aromatic) | 1.39 - 1.40 |

| C-C (Cyclobutane) | 1.55 - 1.56 |

| Bond Angles (°) ** | |

| C-C-C (Cyclobutane) | ~88 - 91 |

| C-C-Cl | ~119 - 121 |

| C-C-O | ~110 - 112 |

| Dihedral Angles (°) ** | |

| Ring Puckering Angle | ~20 - 30 |

Note: The data in this table are illustrative and based on typical values for similar functionalized cyclobutane (B1203170) and chlorophenyl structures found in computational studies. Actual values for this compound would require a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may be distributed across the C-Cl antibonding orbital and the cyclobutane ring. The electron-withdrawing nature of the chlorine atom influences the energy levels of these orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can readily participate in chemical reactions. nih.gov

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Highest energy orbital containing electrons; indicates electron-donating capability. |

| LUMO | -0.5 to 0.5 | Lowest energy orbital without electrons; indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.0 to 8.0 | Energy difference; relates to chemical reactivity and kinetic stability. nih.gov |

Note: These energy values are typical ranges for similar organic molecules and serve as an illustrative example.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Infrared (IR) spectrum. By comparing the computed spectrum with the experimental one, researchers can confirm the molecular structure and the accuracy of the computational model. researchgate.net

Key predicted vibrational frequencies for this compound would include:

O-H stretch: A broad band typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch (aromatic and aliphatic): Found around 2850-3100 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch: Typically observed between 1050-1200 cm⁻¹.

C-Cl stretch: A strong absorption in the fingerprint region, usually around 550-750 cm⁻¹.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govyoutube.com By simulating the movements of atoms and bonds at a given temperature, MD can explore the molecule's conformational landscape, including the puckering motion of the cyclobutane ring and the rotation of the chlorophenyl group.

MD simulations can reveal the flexibility of different parts of the molecule and identify the most populated conformations in solution. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules. The simulations track the trajectory of each atom, allowing for the analysis of root-mean-square fluctuations (RMSF) to pinpoint regions of high mobility. nih.gov

Reactivity Prediction and Mechanistic Insights through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants to products. Characterizing the transition state is essential for understanding the kinetics of a reaction, as its energy determines the activation energy barrier. utdallas.edu

For this compound, these calculations could be used to study reactions such as dehydration, oxidation, or substitution. For instance, in a dehydration reaction, quantum calculations could model the departure of the hydroxyl group and a neighboring proton to form an alkene, identifying the carbocation intermediate and the transition state leading to its formation. This provides a detailed, atomistic view of the reaction pathway that is often difficult to obtain through experimental means alone.

Energy Profiles of Chemical Transformations

Computational chemistry plays a pivotal role in mapping the energy landscapes of chemical reactions. For a molecule such as this compound, theoretical calculations can elucidate the mechanisms and energetics of potential transformations, such as ring-opening reactions, which are characteristic of strained cyclobutane rings.

The high strain energy of the cyclobutane ring makes it susceptible to reactions that lead to the formation of more stable, linear aliphatic compounds. rsc.org Theoretical models, particularly those based on Density Functional Theory (DFT), can be employed to calculate the energy profile of such a reaction. This profile maps the potential energy of the system as it progresses from reactants to products, passing through a high-energy transition state.

Table 1: Hypothetical Energy Profile Parameters for a Ring-Opening Reaction

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Reactant Energy (E_reactant) | The calculated energy of the ground state of this compound. | 0 (Reference) |

| Transition State Energy (E_ts) | The maximum energy point on the reaction coordinate, representing the energy barrier. | +35 |

| Product Energy (E_product) | The calculated energy of the ring-opened product. | -15 |

| Activation Energy (E_a) | The energy difference between the transition state and the reactant (E_ts - E_reactant). | +35 |

| Reaction Enthalpy (ΔH_rxn) | The energy difference between the product and the reactant (E_product - E_reactant), indicating if the reaction is exothermic or endothermic. | -15 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies. Actual values would require specific DFT or other high-level calculations.

Computational Prediction of Molecular Descriptors Relevant to Chemical Interactions

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. nih.gov These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the structure of a molecule with its biological activity or physical properties. The computational prediction of these descriptors for this compound can provide valuable insights into its potential interactions with biological targets.

A wide array of molecular descriptors can be calculated using various software packages. These descriptors range from simple constitutional indices to complex 3D descriptors. For this compound, relevant descriptors would include those that capture its size, shape, lipophilicity, and electronic features.

Table 2: Selected Computationally Predicted Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Description | Predicted Relevance |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences diffusion and transport properties. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Relates to molecular flexibility and conformational entropy. | |

| Topological | Zagreb Indices | Based on the connectivity of the molecular graph. | Correlates with various physicochemical properties. |

| Balaban J Index | A distance-based topological index that reflects the branching of the molecular skeleton. | Used in QSAR studies for predicting biological activity. | |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. | Important for understanding intermolecular interactions. |

| Molecular Volume (MV) | The volume occupied by the molecule. | Relates to steric effects in chemical and biological interactions. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding to polar receptors. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | An indicator of chemical reactivity and stability. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the molecule. | Crucial for predicting membrane permeability and pharmacokinetic properties. |

Note: The relevance described in this table is based on established principles of medicinal chemistry and computational drug design.

The prediction of these descriptors for this compound would involve using its 2D or 3D structure as input for specialized software. The resulting values can then be used to build predictive models for its biological activities, toxicity, and pharmacokinetic profile, guiding further experimental investigation. researchgate.net For instance, the lipophilicity (LogP) would be a key predictor of its ability to cross cell membranes, while the HOMO-LUMO gap would offer insights into its susceptibility to metabolic reactions.

Reactivity and Reaction Mechanisms of 1 2 Chlorophenyl Cyclobutan 1 Ol

Ring-Opening Reactions of the Cyclobutane (B1203170) Core

The significant ring strain of the cyclobutane ring, with C-C-C bond angles of approximately 90° instead of the ideal 109.5°, makes it susceptible to ring-opening reactions under various conditions. These reactions relieve the strain and lead to the formation of more stable acyclic or larger ring systems.

Thermally and Photochemically Induced Cleavages

Thermally induced cleavage of the cyclobutane ring in compounds like 1-(2-chlorophenyl)cyclobutan-1-ol can lead to a variety of products through different mechanistic pathways. One common pathway is a [2+2] cycloreversion, which is the reverse of a [2+2] cycloaddition. nih.gov This process can be initiated by heat or light and typically results in the formation of an alkene and a carbonyl compound. For this compound, this would likely yield 2-chlorostyrene (B146407) and cyclopropanone, or other rearranged products.

Photochemical cleavage, often sensitized by a suitable catalyst, can also induce C-C bond fission. nih.gov In some cases, this can lead to a kinetic resolution where one enantiomer of the cyclobutanol (B46151) is preferentially decomposed. nih.gov The specific products of thermally and photochemically induced cleavages are highly dependent on the reaction conditions and the substitution pattern of the cyclobutane ring.

Table 1: Potential Products of Thermally and Photochemically Induced Cleavage

| Reactant | Condition | Potential Products | Reaction Type |

| This compound | Thermal (Δ) | 2-Chlorostyrene, Cyclopropanone | [2+2] Retro-cycloaddition |

| This compound | Photochemical (hν) | Complex mixture of rearranged products | Photochemical Cleavage |

Acid- and Base-Catalyzed Ring Opening Processes

Acid-catalyzed ring-opening of cyclobutanols can proceed through the formation of a carbocation intermediate. Protonation of the hydroxyl group followed by the loss of water generates a carbocation. The subsequent rearrangement and/or nucleophilic attack leads to the ring-opened product. libretexts.orgunizin.org In the case of this compound, the initial carbocation would be at a tertiary center, which could then undergo rearrangement to relieve ring strain.

Base-catalyzed ring-opening is less common for simple cyclobutanols but can be facilitated by the presence of activating groups. libretexts.org For this compound, a strong base could potentially deprotonate the hydroxyl group, and subsequent electronic rearrangement could facilitate ring cleavage, although this is generally a less favorable pathway compared to acid-catalyzed processes.

Metal-Catalyzed Ring Transformations, Including Pd-Catalyzed [2+2]-Retrocyclization

Metal catalysts, particularly palladium, can effectively promote the ring-opening of cyclobutane derivatives. masterorganicchemistry.com Palladium-catalyzed [2+2]-retrocyclization is a known transformation for strained ring systems. masterorganicchemistry.com This reaction proceeds through an oxidative addition of the palladium catalyst to a C-C bond of the cyclobutane ring, followed by a retro-cycloaddition to yield new products. The regioselectivity of the C-C bond cleavage can often be controlled by the directing effects of substituents on the ring.

Rearrangement Reactions Involving the Cyclobutanol Moiety

The cyclobutanol moiety in this compound is prone to various rearrangement reactions, often driven by the formation of a more stable carbocation or the relief of ring strain.

Pinacol-Type Rearrangements and Related Carbocationic Processes

Pinacol-type rearrangements are classic carbocationic rearrangements of 1,2-diols. wikipedia.orgmasterorganicchemistry.com While this compound is not a 1,2-diol, related rearrangements can occur under acidic conditions. Protonation of the hydroxyl group and subsequent loss of water generates a carbocation adjacent to the cyclobutane ring. chemistrysteps.comonlineorganicchemistrytutor.com This carbocation can then undergo rearrangement through the migration of a carbon atom from the cyclobutane ring, leading to a ring-expanded ketone. masterorganicchemistry.comyoutube.com The migratory aptitude of the groups attached to the carbocation center will determine the major product.

Table 2: Plausible Pinacol-Type Rearrangement of this compound

| Starting Material | Reagent | Intermediate | Product |

| This compound | H⁺ | 1-(2-Chlorophenyl)cyclobutyl cation | 2-(2-Chlorophenyl)cyclopentanone |

Ring Expansion Reactions to Form Larger Carbocycles or Heterocycles

Ring expansion of the cyclobutane ring in this compound is a key reactive pathway, leading to the formation of more stable five-membered rings. youtube.com These reactions can be initiated under acidic conditions, where the formation of a carbocation triggers the migration of one of the cyclobutane ring carbons. libretexts.orgmsu.edu This results in the formation of a cyclopentyl cation, which can then be trapped by a nucleophile or lose a proton to form a cyclopentene (B43876) derivative.

Ring expansion can also be achieved using other reagents, such as diazomethane (B1218177) in the Tiffeneau-Demjanov rearrangement, although this typically involves an amino alcohol precursor. libretexts.org Gold-catalyzed ring expansions of cyclobutanols have also been reported, providing a method for the synthesis of larger ring systems under milder conditions. nih.gov In the context of this compound, such reactions would likely lead to substituted cyclopentanones or cyclopentenes. nih.gov

Reactions of the Tertiary Alcohol Functionality

The tertiary alcohol group is a key site of reactivity in this compound. Its reactions are heavily influenced by the steric hindrance around the hydroxyl-bearing carbon and the inherent strain of the four-membered ring.

Dehydration Mechanisms (E1/E2 Considerations)

The dehydration of alcohols to form alkenes is a fundamental organic transformation, typically proceeding through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism. libretexts.org For this compound, a tertiary alcohol, the dehydration process is expected to favor the E1 pathway. libretexts.org

The E1 mechanism commences with the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group, an alkyloxonium ion. libretexts.orgchemistrysteps.com This is followed by the departure of a water molecule to generate a tertiary carbocation. periodicchemistry.com The formation of this carbocation is the rate-determining step. chemistrysteps.com Due to the tertiary nature of the alcohol, the resulting carbocation is relatively stable, a key factor favoring the E1 route. periodicchemistry.com The reaction temperature for the dehydration of tertiary alcohols is generally lower than that required for primary or secondary alcohols, typically ranging from 25°C to 80°C. libretexts.org

A subsequent deprotonation at a beta-carbon by a weak base (like water or the conjugate base of the acid) leads to the formation of an alkene. libretexts.org In the case of this compound, this can result in the formation of two potential alkene products due to the possibility of proton removal from different adjacent carbons. The regioselectivity of this step is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. organicchemistrytutor.com

While the E1 mechanism is predominant for tertiary alcohols, the possibility of an E2 mechanism under specific conditions, such as using a strong, sterically hindered base, cannot be entirely ruled out. The E2 pathway involves a concerted process where the removal of a beta-proton and the departure of the leaving group occur simultaneously. chemistrysteps.com For alcohols, this typically requires converting the hydroxyl group into a better leaving group, for instance, by reaction with phosphorus oxychloride (POCl₃) in pyridine (B92270). libretexts.orgorganicchemistrytutor.com

| Dehydration Mechanism | Key Features | Conditions for this compound |

| E1 (Unimolecular Elimination) | Stepwise process involving a carbocation intermediate. | Favored due to the tertiary nature of the alcohol. Requires a strong acid catalyst (e.g., H₂SO₄, H₃PO₄) and elevated temperatures (25-80°C). libretexts.org |

| E2 (Bimolecular Elimination) | Concerted, one-step mechanism. | Less likely but possible with a strong, non-nucleophilic base and after converting the -OH to a better leaving group (e.g., using POCl₃/pyridine). |

Oxidation and Reduction Pathways

The tertiary alcohol functionality in this compound is resistant to oxidation under standard conditions. Unlike primary and secondary alcohols, it lacks a hydrogen atom on the carbinol carbon, which is necessary for the typical oxidation mechanisms that form ketones or carboxylic acids.

Conversely, the reduction of the tertiary alcohol is not a common transformation. However, the precursor to this compound, which is 2-(2-chlorophenyl)cyclobutan-1-one, can be readily reduced to form the alcohol. This reduction can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactivity of the 2-Chlorophenyl Substituent

The 2-chlorophenyl group attached to the cyclobutane ring also presents opportunities for chemical modification, primarily through reactions involving the aromatic ring itself.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The substituent already present on the ring significantly influences both the rate of the reaction and the position of the incoming electrophile.

The chlorine atom in this compound is an ortho, para-directing group. uci.edu This is due to the interplay of two opposing electronic effects: the inductive effect and the resonance effect. Halogens are deactivating groups because their strong electronegativity withdraws electron density from the ring through the sigma bond (inductive effect), making the ring less nucleophilic and slower to react with electrophiles compared to benzene. uci.edu

Given that the cyclobutyl alcohol group is at the 1-position and the chlorine at the 2-position, the available positions for electrophilic attack are 3, 4, 5, and 6. The chlorine atom will direct incoming electrophiles to its ortho position (position 3) and its para position (position 5). The existing cyclobutyl group at position 1 will exert a steric hindrance effect, which may influence the regioselectivity between the available ortho and para positions.

| Position of Electrophilic Attack | Influence of Chlorine (at C2) | Potential Outcome |

| 3 | Ortho | Favored due to resonance stabilization. |

| 4 | Meta | Disfavored. |

| 5 | Para | Favored due to resonance stabilization. |

| 6 | Ortho | Sterically hindered by the adjacent cyclobutyl group. |

Cross-Coupling Reactions (if applicable to the chloro substituent)

The chloro substituent on the aromatic ring of this compound can potentially participate in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Aryl chlorides are generally less reactive in cross-coupling reactions than the corresponding aryl bromides or iodides. However, advancements in catalyst design, particularly the development of electron-rich and sterically bulky phosphine (B1218219) ligands, have enabled the effective use of aryl chlorides as substrates. youtube.com

Reactions such as the Suzuki-Miyaura coupling (using boronic acids), Stille coupling (using organotin reagents), and Buchwald-Hartwig amination (coupling with amines) could potentially be applied to the chloro substituent of this compound. youtube.comlibretexts.org The success of these reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The presence of the tertiary alcohol functionality might require protection prior to the cross-coupling reaction to avoid potential side reactions.

Derivatives and Structure Reactivity Relationship Studies of 1 2 Chlorophenyl Cyclobutan 1 Ol Analogues

Systematic Structural Modifications at the Cyclobutane (B1203170) Ring

The reactivity of the cyclobutane ring in 1-(2-chlorophenyl)cyclobutan-1-ol is intrinsically linked to its high ring strain, estimated to be around 26.3 kcal/mol for an unsubstituted cyclobutane. nih.gov This strain energy is a driving force for reactions that lead to ring-opening or ring-expansion, as these processes relieve the inherent instability of the four-membered carbocycle. dntb.gov.uanih.gov The introduction of substituents onto the cyclobutane ring can further modulate this reactivity by altering the ring's conformation and strain.

Cyclobutane is not planar; it adopts a puckered or "butterfly" conformation to minimize torsional strain. nih.gov In substituted cyclobutanols, the substituents can influence the degree of puckering and may preferentially occupy either axial or equatorial-like positions to minimize steric interactions. For instance, bulky substituents on the cyclobutane ring can increase steric hindrance, potentially influencing the approach of reagents and the stereochemical outcome of reactions. nih.gov

Furthermore, the electronic nature of substituents can impact the stability of intermediates formed during reactions. Electron-withdrawing groups can destabilize carbocation intermediates that may form during acid-catalyzed ring-opening or rearrangement reactions, thereby affecting the reaction rate and pathway. ru.nlresearchgate.net Conversely, electron-donating groups might stabilize such intermediates. These electronic and steric effects are critical in predicting how a modified analogue will behave in a synthetic transformation. nih.gov

| Substituent Type at Cyclobutane Ring | Effect on Ring Strain | Predicted Impact on Reactivity | Example Transformation |

|---|---|---|---|

| Small, Non-polar (e.g., -CH₃) | Minimal change in strain; may influence conformation through steric interactions. | Slight modification of reaction rates due to steric hindrance. | Nucleophilic addition |

| Bulky (e.g., -C(CH₃)₃) | Can increase steric strain, influencing the preferred puckered conformation. | May hinder reagent approach, leading to lower yields or altered stereoselectivity. | Ring expansion |

| Electron-Withdrawing (e.g., -CN, -COOR) | Primarily an electronic effect rather than a strain effect. | Can destabilize carbocationic intermediates, potentially slowing acid-catalyzed reactions. | Acid-catalyzed rearrangement |

| Electron-Donating (e.g., -OCH₃) | Primarily an electronic effect. | May stabilize carbocationic intermediates, facilitating rearrangement or ring-opening. | Solvolysis reactions |

The synthesis of substituted cyclobutanol (B46151) derivatives often relies on methods that construct the four-membered ring, with [2+2] cycloaddition reactions being one of the most direct and efficient strategies. mdpi.comund.edu These reactions, typically photochemical or metal-catalyzed, involve the combination of two alkene fragments to form the cyclobutane ring. nih.govchemistryviews.org For example, the reaction of a substituted ketene (B1206846) with an alkene can yield a functionalized cyclobutanone (B123998), which can then be reduced to the corresponding cyclobutanol. mdpi.com

Another powerful method is the hyperbaric [2+2] cycloaddition, which uses high pressure to promote the reaction between components like sulfonyl allenes and vinyl ethers to produce cyclobutanol precursors. dntb.gov.uaru.nl This approach allows for the creation of libraries of cyclobutane derivatives for further functionalization. ru.nl

Once synthesized, the characterization of these derivatives is performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the atoms and providing information about the stereochemistry of the substituents on the cyclobutane ring.

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, such as the hydroxyl (-OH) stretch of the alcohol and carbonyl (C=O) stretches in intermediate cyclobutanones.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.

| Synthetic Method | Description | Key Intermediates/Reagents | Applicability |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Direct formation of the cyclobutane ring from two alkene units using UV light. nih.gov | Activated alkenes, photosensitizers. | Synthesis of the core cyclobutane scaffold. |

| Ketene [2+2] Cycloaddition | Reaction of a ketene with an alkene to form a cyclobutanone, which is then reduced. mdpi.com | Ketenes, alkenes, reducing agents (e.g., NaBH₄). | Creates functionalized cyclobutanones as precursors to cyclobutanols. |

| High-Pressure [2+2] Cycloaddition | Uses hyperbaric conditions to facilitate cycloaddition between less reactive partners. dntb.gov.uaru.nl | Allenes, vinyl ethers. | Effective for library synthesis and creating diverse derivatives. ru.nl |

| Ring Expansion of Cyclopropylcarbinols | Acid-catalyzed rearrangement of a cyclopropylcarbinol to a cyclobutanol. mdpi.com | Cyclopropylcarbinols, acid catalyst. | Provides an alternative route to substituted cyclobutanols. |

Variations within the Phenyl Moiety

The position and identity of the halogen substituent on the phenyl ring have a profound impact on the electronic properties of the molecule. Halogens exert a dual electronic effect: they are electronegative and withdraw electron density through the sigma bond (inductive effect, -I), while their lone pairs can donate electron density through resonance (mesomeric effect, +M). For halogens, the inductive effect typically dominates.

Changing the halogen from chlorine to other halogens (F, Br, I) alters the strength of this inductive effect. Fluorine is the most electronegative, resulting in the strongest electron withdrawal and a lowering of the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Moving down the group to iodine, the electronegativity decreases, and the inductive effect weakens.

The position of the halogen is also critical.

Ortho-position (as in the parent compound): The substituent is in close proximity to the cyclobutanol moiety, potentially causing steric hindrance in addition to its electronic effect.

Meta-position: The electronic effect is primarily inductive, with minimal resonance contribution or steric clash with the reaction center.

Para-position: Both inductive and resonance effects can influence the reaction center. An electron-withdrawing group at this position can stabilize anionic intermediates or destabilize cationic intermediates elsewhere in the molecule. mdpi.com

These modifications directly affect the reactivity of the molecule, for instance, by influencing the stability of carbocation intermediates that may form at the benzylic position during acid-catalyzed reactions. nih.gov

| Halogen/Position | Dominant Electronic Effect | Impact on Phenyl Ring Electron Density | Potential Effect on Reactivity |

|---|---|---|---|

| ortho-Fluoro | Strong inductive withdrawal (-I) | Significantly decreased | Destabilization of adjacent carbocations. |

| meta-Chloro | Inductive withdrawal (-I) | Decreased | Moderate destabilization of carbocations. |

| para-Bromo | Inductive withdrawal (-I) > Resonance donation (+M) | Decreased | Influences reactivity through combined electronic effects. |

| para-Iodo | Weakest inductive withdrawal (-I) | Slightly decreased | Minimal electronic destabilization compared to other halogens. |

Replacing the 2-chlorophenyl group with other aromatic or heteroaromatic systems introduces a much wider range of electronic and steric diversity. The synthesis of heteroaromatic compounds is a vast field, offering numerous building blocks that can be incorporated into the cyclobutanol structure. nih.gov

Electron-Donating Groups: Introducing phenyl rings substituted with electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase the electron density of the aromatic ring. This can stabilize adjacent carbocationic intermediates, potentially accelerating reactions that proceed through such species. mdpi.com

Electron-Withdrawing Groups: Phenyl rings with strongly electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) will have the opposite effect, destabilizing carbocations and potentially favoring alternative reaction pathways. nih.gov

Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic system (e.g., pyridine (B92270), furan, thiophene, pyrazole) introduces heteroatoms with their own unique electronic properties. nih.govresearchgate.net For example, a pyridine ring introduces a basic nitrogen atom, which could be protonated under acidic conditions, dramatically altering the electronic nature and reactivity of the entire molecule. The position of the nitrogen atom within the ring is also a key factor in determining its influence. nih.gov The synthesis of such analogues would typically involve starting from the corresponding heteroaromatic ketone and reacting it with cyclopropyllithium or a similar reagent to generate the cyclobutanol structure.

Structure-Reactivity Correlations in Synthetic Transformations

The structural modifications discussed above directly translate into altered reactivity in various chemical transformations. Cyclobutanols are valuable synthetic intermediates precisely because their strained ring can be selectively opened or rearranged. researchgate.netresearchgate.net

A key transformation for 1-arylcyclobutanols is the acid-catalyzed rearrangement. Protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation adjacent to the cyclobutane ring. This intermediate can undergo several competing reactions:

Ring Expansion: Rearrangement of the cyclobutane ring can lead to the formation of a more stable cyclopentanone (B42830) derivative. The migratory aptitude of the adjacent carbon atoms, influenced by their substituents, will determine the product distribution.

Ring Opening: The strained ring can cleave to form an acyclic product.

Elimination: Loss of a proton can lead to the formation of a cyclobutene (B1205218) derivative. nih.gov

The electronic nature of the aryl group plays a crucial role in controlling the fate of the carbocation intermediate. An electron-withdrawing group on the phenyl ring (like the 2-chloro substituent) will destabilize the carbocation, potentially requiring harsher reaction conditions or favoring pathways that avoid its prolonged existence. Conversely, electron-donating groups on the aryl ring would stabilize the carbocation, facilitating ring expansion or other rearrangement reactions. nih.gov

Recent advances have also shown that cyclobutanols can undergo regioselective aminocarbonylation under palladium catalysis, yielding cyclobutanecarboxamides while keeping the four-membered ring intact. nih.gov The selectivity of this transformation between 1,1- and 1,2-disubstituted products can be controlled by the choice of ligands, demonstrating how external reagents can interact with the substrate's intrinsic properties to guide reactivity. nih.gov

Synthetic Utility and Applications in Organic Chemistry

1-(2-Chlorophenyl)cyclobutan-1-ol as a Versatile Molecular Building Block

This compound is a valuable molecular building block in organic synthesis, primarily due to the unique chemical reactivity conferred by its strained cyclobutane (B1203170) ring. The four-membered ring system possesses significant angle and torsional strain because its C-C-C bond angles of approximately 90° deviate substantially from the ideal 109.5° tetrahedral angle. This inherent ring strain makes the cyclobutane framework susceptible to ring-opening reactions under various conditions, including thermal, acidic, basic, or transition-metal-catalyzed processes. researchgate.net This reactivity allows chemists to access a range of linear or larger cyclic structures that would be challenging to synthesize through other means.

The presence of the hydroxyl (-OH) group and the 2-chlorophenyl substituent provides additional functional handles for synthetic transformations. The tertiary alcohol can be oxidized, protected, or converted into a leaving group, facilitating nucleophilic substitution or elimination reactions. The chlorine atom on the phenyl ring allows for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse substituents to build molecular complexity. This combination of a reactive carbocyclic core and versatile functional groups makes this compound an important intermediate for producing a variety of other chemical entities. For instance, cyclobutane derivatives can be incorporated into polymers to modify their mechanical and thermal properties.

Table 1: Key Structural Features and Their Synthetic Implications

| Structural Feature | Synthetic Implication | Potential Transformations |

| Cyclobutane Ring | High ring strain | Ring-opening, ring-expansion, rearrangements |

| Tertiary Alcohol | Functional handle | Oxidation, etherification, esterification, dehydration |

| 2-Chlorophenyl Group | Site for modification | Nucleophilic aromatic substitution, cross-coupling reactions |

Employment in the Construction of Complex Chemical Architectures

The unique structural and electronic properties of this compound make it a strategic starting material for the synthesis of complex molecular architectures. The controlled cleavage or rearrangement of the cyclobutane ring serves as a powerful method for elaborating the carbon skeleton. researchgate.net When appropriately functionalized, cyclobutane derivatives can undergo skeletal rearrangements to produce compounds with intricate and diverse structures. researchgate.net

For example, the ring-expansion of cyclobutanol (B46151) derivatives is a well-established strategy for constructing five-membered rings, a common motif in natural products and pharmaceuticals. Furthermore, the [2+2] cycloaddition, often used to form cyclobutane rings, can be a key step in a synthetic sequence leading to complex targets. researchgate.netmdpi.com A spontaneous [2+2] cycloaddition has been observed in the formation of a dimeric cyclobutane structure from an alkene intermediate, highlighting the utility of this reaction type in building complex frameworks. researchgate.netmdpi.com The synthesis of 3-borylated cyclobutanols from epihalohydrins demonstrates a modern approach to creating densely functionalized cyclobutane cores that serve as platforms for further diversification. rsc.org These borylated intermediates are particularly valuable as the boronic ester (Bpin) handle can be used in a wide array of subsequent C-C and C-heteroatom bond-forming reactions, showcasing the modular construction of complex molecules from a cyclobutane base. rsc.org

Contribution to Asymmetric Synthesis and Chiral Pool Strategies

This compound possesses a chiral center at the C-1 position of the cyclobutane ring, where the hydroxyl group is attached. This intrinsic chirality means the molecule can exist as a pair of enantiomers. The ability to access this compound in an enantiomerically pure form is highly valuable for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. youtube.comyoutube.comyoutube.com

In a "chiral pool" strategy, a readily available, enantiomerically pure natural product or a synthetically derived chiral molecule is used as a starting material. youtube.com Enantioenriched this compound can serve as such a chiral building block. Its stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex chiral targets with a defined three-dimensional structure. For example, enantiomerically enriched epibromohydrins can be converted into enantioenriched borylated cyclobutanols with very high levels of stereospecificity (greater than 98% enantiospecificity). rsc.org This demonstrates a practical route to chiral cyclobutane building blocks that can be used in the synthesis of pharmaceuticals and other bioactive molecules where specific stereochemistry is often crucial for activity. rsc.org Methods like asymmetric epoxidation or dihydroxylation, often employing chiral ligands or catalysts, represent key technologies for creating the necessary chiral centers for such synthetic strategies. youtube.comyoutube.com

Development of Novel Cascade and Multicomponent Reactions Featuring Cyclobutanols

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. rsc.org These processes are highly efficient, rapidly building molecular complexity from simple starting materials in a single operation. rsc.org The ring strain in cyclobutanol derivatives like this compound makes them ideal substrates for initiating such cascades. A ring-opening or rearrangement can trigger a series of subsequent bond-forming events, leading to complex polycyclic structures. researchgate.net

Multicomponent reactions (MCRs) are another cornerstone of efficient synthesis, where three or more reactants combine in a one-pot process to form a product that contains portions of all the starting materials. nih.govnih.govnih.gov Well-known MCRs include the Mannich, Povarov, and Ugi reactions. nih.govrsc.org While direct examples featuring this compound are not prominent, its functional groups (alcohol, aryl halide) and the potential to generate reactive intermediates (e.g., alkenes via dehydration) make it a plausible candidate for inclusion in novel MCR designs. For instance, an intermediate derived from the cyclobutanol could potentially participate as a component in an imine-based MCR like the Povarov reaction to construct complex heterocyclic systems. nih.gov The development of such reactions is a key area of research, aiming to combine the unique reactivity of strained rings with the efficiency of cascade and multicomponent strategies.

Role in Medicinal Chemistry Scaffolding and Chemical Probe Synthesis

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a molecule that is systematically modified to create a library of analogues for drug discovery. nih.gov this compound is an attractive candidate for such a scaffold. Its three-dimensional structure, which is distinct from common flat aromatic rings, provides a way to explore new areas of chemical space. The structural similarity of cyclobutane-containing compounds to known pharmacophores has prompted investigations into their biological activities, with some derivatives showing potential anticancer or neuroactive properties. For example, analogues of the drug Rimonabant have been synthesized and shown to possess anti-inflammatory effects in microglia cells, suggesting the utility of related scaffolds in neuroinflammatory diseases. nih.gov

Furthermore, this scaffold is suitable for the development of chemical probes—molecules designed to study biological targets and pathways. nih.gov A chemical probe is typically a potent and selective small molecule that can be modified with a reporter tag (like a fluorescent dye) without losing its biological activity. nih.gov Starting with the this compound core, synthetic chemists can introduce different functional groups to optimize binding to a specific biological target. Once an optimized ligand is found, it can be further modified by attaching a linker and a fluorescent group, such as a coumarin (B35378) or BODIPY dye, to create a probe for use in cellular imaging or other biological assays. nih.gov This approach allows researchers to visualize and study the probe's interaction with its target within a cellular environment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)cyclobutan-1-ol?

- Methodological Answer : The compound can be synthesized via cyclization reactions using chlorophenyl precursors. For example, cyclobutane ring formation can be achieved through [2+2] photocycloaddition or thermal ring-closing reactions. Catalytic methods using transition metals (e.g., Pd or Ru) may enhance stereochemical control. Purification typically involves column chromatography, with structural confirmation via NMR and IR spectroscopy. The rac-(1s,3s)-isomer (CAS 765-47-9) has been characterized with a molecular weight of 182.65 g/mol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for identifying the cyclobutane ring and chlorophenyl substituent. The deshielding effect of the chlorine atom on aromatic protons should be noted.

- IR Spectroscopy : Key peaks include O-H stretching (~3200–3600 cm) and C-Cl vibrations (~550–750 cm). IR data for structurally similar compounds (e.g., 1-[(1'-phenylseleno)cyclobutyl] derivatives) can guide interpretation .

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H] at m/z 183.6) and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling aid in understanding the stereoelectronic effects of the cyclobutane ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond angles, ring strain, and electronic interactions. For example:

- The chlorophenyl group induces steric hindrance, altering the cyclobutane ring’s puckering (compare with 3-(4-fluorophenyl)cyclobutan-1-ol, where fluorine’s smaller size reduces strain) .

- Frontier molecular orbital (FMO) analysis reveals how electron-withdrawing chlorine affects reactivity.

Q. How can researchers address discrepancies between experimental and theoretical NMR chemical shifts?

- Methodological Answer :

- Use computational NMR shift prediction tools (e.g., Gaussian or ACD/Labs) to compare with experimental data.

- For the chlorophenyl group, discrepancies may arise from solvation effects or crystal packing. Paramagnetic shielding in the cyclobutane ring can also cause deviations. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Functionalization : Introduce substituents via nucleophilic substitution at the hydroxyl group (e.g., tosylation followed by amine coupling).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 pathways.

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can attach aryl groups to the cyclobutane ring. Monitor reaction progress via TLC or HPLC .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。